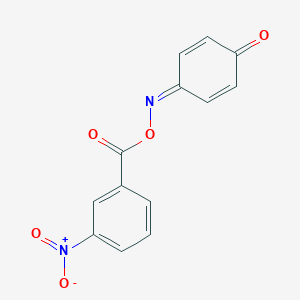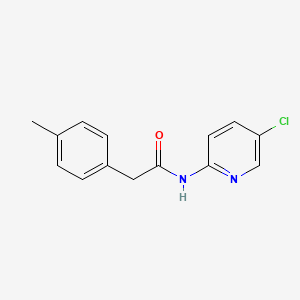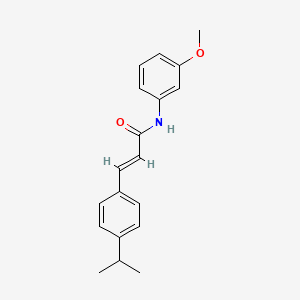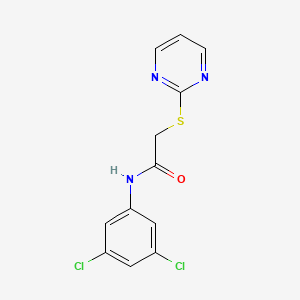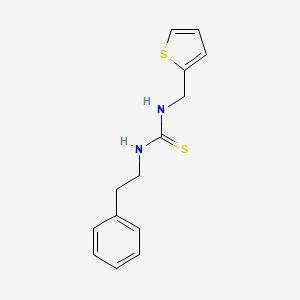
N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea, also known as PETT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. PETT is a thiourea derivative that has shown promising results in various scientific studies.
Mechanism of Action
N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea exerts its pharmacological effects by inhibiting the activity of target enzymes. For example, N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, which makes it a potential candidate for treating skin hyperpigmentation disorders. N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea also inhibits the activity of urease, an enzyme involved in the pathogenesis of gastric and urinary tract infections.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea has been reported to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which makes it a potential candidate for treating inflammatory disorders. N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is easily synthesized, stable, and has a high purity. N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea also has a low toxicity profile, which makes it safe for use in in vitro and in vivo studies. However, N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea has some limitations, including its poor solubility in water, which makes it difficult to administer in animal studies.
Future Directions
There are several future directions for N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea research. One potential direction is to investigate its potential as a therapeutic agent for skin hyperpigmentation disorders. Another potential direction is to explore its potential as an anti-inflammatory agent for treating inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2-phenylethylamine with 2-thienylmethylisothiocyanate in the presence of a base. The reaction yields N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea as a white crystalline solid with a melting point of 152-154°C.
Scientific Research Applications
N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential pharmacological properties. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory activities. N-(2-phenylethyl)-N'-(2-thienylmethyl)thiourea has also shown potent inhibitory effects on various enzymes, including tyrosinase, urease, and acetylcholinesterase.
properties
IUPAC Name |
1-(2-phenylethyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c17-14(16-11-13-7-4-10-18-13)15-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFPILQBEUNZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-3-(thiophen-2-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)
![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)


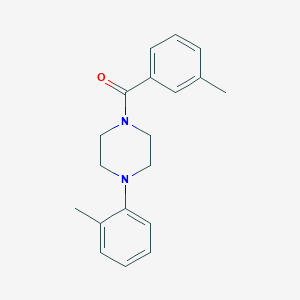

![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)

![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)
